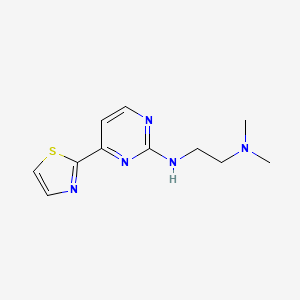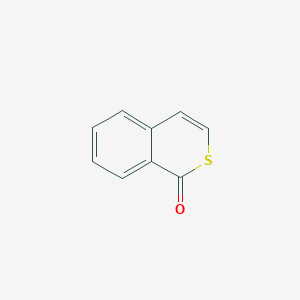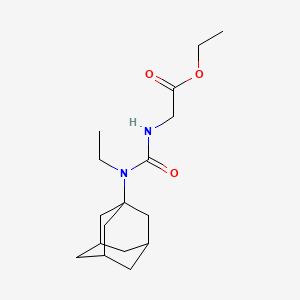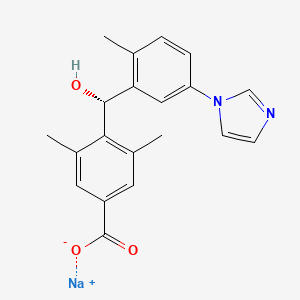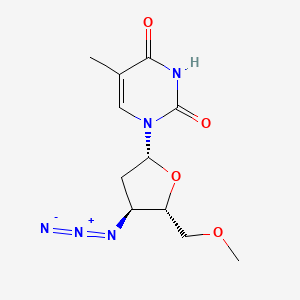
3'-Azido-5'-O-methyl-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-5’-O-methyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that confer unique properties. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-5’-O-methyl-3’-deoxythymidine typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Methylation: The 5’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of 3’-Azido-5’-O-methyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the azidation and methylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 3’-Azido-5’-O-methyl-3’-deoxythymidine can undergo oxidation reactions, typically affecting the azido group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Reduction: The major product is 3’-amino-5’-O-methyl-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3’-Azido-5’-O-methyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viruses by inhibiting reverse transcriptase, an enzyme crucial for viral replication.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 3’-Azido-5’-O-methyl-3’-deoxythymidine involves:
Inhibition of DNA Synthesis: The compound is incorporated into the growing DNA strand during replication, leading to chain termination.
Molecular Targets: The primary target is the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses.
Pathways Involved: The compound interferes with the normal function of nucleic acids, disrupting the replication and transcription processes.
相似化合物的比较
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-methyl-3’-deoxythymidine: Similar structure but lacks the azido group, resulting in different biological activity.
3’-Amino-5’-O-methyl-3’-deoxythymidine: A reduction product of 3’-Azido-5’-O-methyl-3’-deoxythymidine.
Uniqueness: 3’-Azido-5’-O-methyl-3’-deoxythymidine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical and biological properties. Its dual modifications make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
121456-54-0 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(20-9)5-19-2/h4,7-9H,3,5H2,1-2H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
GFZQAQHNKSAIDN-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


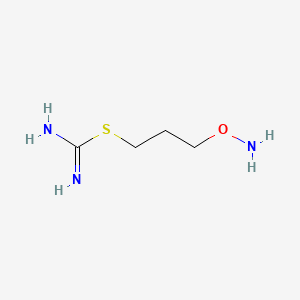
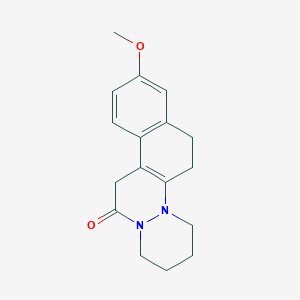
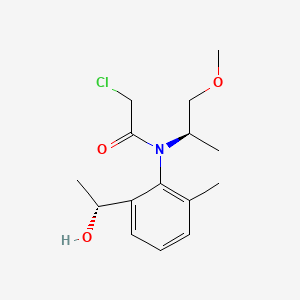
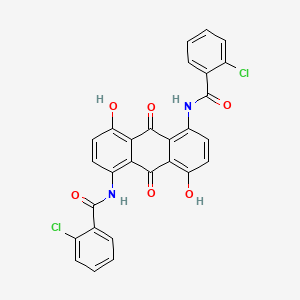
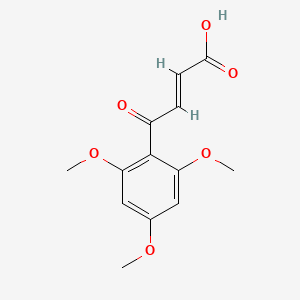
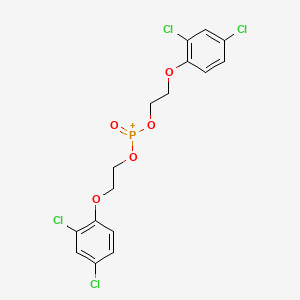
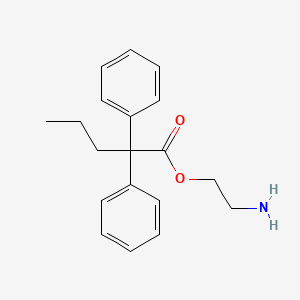
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
